molecular formula C10H11ClN4O2 B13326541 (R)-2-Chloro-7-methyl-9-(tetrahydrofuran-3-yl)-7,9-dihydro-8H-purin-8-one

(R)-2-Chloro-7-methyl-9-(tetrahydrofuran-3-yl)-7,9-dihydro-8H-purin-8-one

Cat. No.: B13326541
M. Wt: 254.67 g/mol
InChI Key: ZBPXFZAXKPWNMW-ZCFIWIBFSA-N
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Description

®-2-Chloro-7-methyl-9-(tetrahydrofuran-3-yl)-7,9-dihydro-8H-purin-8-one is a complex organic compound with a unique structure that includes a purine base and a tetrahydrofuran ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Chloro-7-methyl-9-(tetrahydrofuran-3-yl)-7,9-dihydro-8H-purin-8-one typically involves multiple steps, including the formation of the purine base and the incorporation of the tetrahydrofuran ring. One common method involves the reductive amination of a precursor compound with p-methoxy benzylamine in the presence of acetic acid and sodium cyanoborohydride in ethanol . This reaction yields both trans and cis isomers of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

®-2-Chloro-7-methyl-9-(tetrahydrofuran-3-yl)-7,9-dihydro-8H-purin-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like cerium ammonium nitrate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents like ethanol or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

®-2-Chloro-7-methyl-9-(tetrahydrofuran-3-yl)-7,9-dihydro-8H-purin-8-one has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-Chloro-7-methyl-9-(tetrahydrofuran-3-yl)-7,9-dihydro-8H-purin-8-one involves its interaction with specific molecular targets. For example, as an androgen receptor antagonist, it binds to the androgen receptor and inhibits its activity, thereby reducing the proliferation of prostate cancer cells . The compound may also interact with other cellular pathways, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran derivatives: These compounds share the tetrahydrofuran ring structure and have similar chemical properties.

    Purine analogs: Compounds with a purine base that exhibit similar biological activities.

Uniqueness

®-2-Chloro-7-methyl-9-(tetrahydrofuran-3-yl)-7,9-dihydro-8H-purin-8-one is unique due to its specific combination of a purine base and a tetrahydrofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C10H11ClN4O2

Molecular Weight

254.67 g/mol

IUPAC Name

2-chloro-7-methyl-9-[(3R)-oxolan-3-yl]purin-8-one

InChI

InChI=1S/C10H11ClN4O2/c1-14-7-4-12-9(11)13-8(7)15(10(14)16)6-2-3-17-5-6/h4,6H,2-3,5H2,1H3/t6-/m1/s1

InChI Key

ZBPXFZAXKPWNMW-ZCFIWIBFSA-N

Isomeric SMILES

CN1C2=CN=C(N=C2N(C1=O)[C@@H]3CCOC3)Cl

Canonical SMILES

CN1C2=CN=C(N=C2N(C1=O)C3CCOC3)Cl

Origin of Product

United States

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